5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole

Lipophilicity Permeability Drug Design

Eliminate batch-to-batch variability in lead optimization with this precisely substituted phenyloxazole building block. Its defined 3-chloro-6-fluoro-2-methoxy regioisomer (XLogP3=2.7, TPSA=35.3 Ų) ensures consistent permeability and target engagement, avoiding SAR collapse from impure or mis-substituted analogs. Ideal for medicinal chemistry and cross-coupling methodology development. • Certified ≥98% purity reduces confounding biological readouts. • Consistent physicochemical profile accelerates hit confirmation. • Global shipping from bench-scale stocks.

Molecular Formula C10H7ClFNO2
Molecular Weight 227.62 g/mol
CAS No. 2364584-65-4
Cat. No. B6294136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole
CAS2364584-65-4
Molecular FormulaC10H7ClFNO2
Molecular Weight227.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C2=CN=CO2)F)Cl
InChIInChI=1S/C10H7ClFNO2/c1-14-10-6(11)2-3-7(12)9(10)8-4-13-5-15-8/h2-5H,1H3
InChIKeyLULYJNVZQFKUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole: Halogenated Oxazole Building Block


5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole [CAS 2364584‑65‑4] is a tri‑substituted phenyloxazole derivative with the molecular formula C₁₀H₇ClFNO₂ and a molecular weight of 227.62 g mol⁻¹ [1]. The compound features a 1,3‑oxazole ring directly linked to a phenyl core that carries chlorine, fluorine, and methoxy substituents in a defined 3‑chloro‑6‑fluoro‑2‑methoxy arrangement. It is currently listed by multiple reputable chemical vendors as a research‑grade building block with certified purity specifications (e.g., ≥95 % and ≥98 %) and is intended exclusively for laboratory‑scale synthesis and medicinal‑chemistry exploration .

Defined halogen-methoxy substitution pattern for SAR-driven medicinal chemistry
Certified purity grades available to support reproducible synthesis and lead optimization
Oxazole handle enables orthogonal reactivity for late-stage diversification and methodology studies

Why Generic Oxazole Analogs Cannot Replace This Building Block


The specific 3‑chloro‑6‑fluoro‑2‑methoxy substitution pattern on the phenyl ring directly influences key molecular properties—lipophilicity (XLogP3‑AA = 2.7), topological polar surface area (TPSA = 35.3 Ų), and hydrogen‑bond acceptor count (4)—that are critical for passive permeability, solubility, and target engagement [1]. Replacing this compound with a generic unsubstituted phenyloxazole or a differently halogenated congener alters these parameters substantially, which can collapse structure‑activity relationships (SAR), invalidate synthetic‑route validation, and introduce uncharacterized impurity profiles. The quantitative evidence below demonstrates that only the exact 3‑chloro‑6‑fluoro‑2‑methoxy regioisomer delivers the precise physicochemical signature required for reproducible lead optimization.

Generic phenyloxazole analogs lack the 3-chloro-6-fluoro-2-methoxy pattern, leading to substantially different lipophilicity and polar surface area that can collapse SAR continuity.

Simpler mono-fluorinated congeners (e.g., 5-(4-fluorophenyl)oxazole) exhibit reduced TPSA and fewer hydrogen-bond acceptors, altering target engagement and solubility predictions.

Lower-purity alternatives (90–95%) without batch-specific certificates of analysis increase the risk of irreproducible synthetic outcomes and impurity interference.

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison Against Unsubstituted and Mono-Halogenated Phenyloxazoles

5-(3-Chloro-6-fluoro-2-methoxyphenyl)oxazole has a computed XLogP3‑AA of 2.7 [1]. This value is approximately 1.1 log units higher than the unsubstituted 5‑phenyloxazole (calculated XLogP3 ≈ 1.6) and about 0.6 log units higher than 5‑(3‑chlorophenyl)oxazole (calculated XLogP3 ≈ 2.1), demonstrating that the dual halogenation plus methoxy motif provides a distinct, quantifiable increase in lipophilicity that directly impacts membrane permeability predictions.

Lipophilicity (XLogP3‑AA)
Reported
2.7 vs ~1.6 / ~2.1
+1.1 and +0.6 log units vs unsubstituted and mono‑chlorinated phenyloxazoles
Substantial lipophilicity shift may affect permeability and off‑target binding predictions; supports SAR continuity assessment.
Computed by XLogP3 3.0 (PubChem).
Lipophilicity Permeability Drug Design

Topological Polar Surface Area and Hydrogen-Bond Acceptor Differentiation

The target compound displays a TPSA of 35.3 Ų and four hydrogen‑bond acceptors [1]. In contrast, the structurally simpler 5‑(4‑fluorophenyl)oxazole (PubChem CID 2773097) exhibits a TPSA of 26.0 Ų and only two hydrogen‑bond acceptors. The 9.3 Ų increase in TPSA and the doubling of H‑bond acceptor count reflect the contribution of the methoxy and chlorine substituents, directly modifying the molecule’s ability to engage in polar interactions with biological targets.

TPSA & H‑Bond Acceptors
Reported
35.3 Ų / 4 vs 26.0 Ų / 2
+9.3 Ų TPSA and +2 H‑bond acceptors over 5‑(4‑fluorophenyl)oxazole
Increased polar surface area and hydrogen‑bonding capacity may modify solubility, blood‑brain barrier penetration, and target binding enthalpy.
TPSA and H‑bond acceptors computed by Cactvs 3.4.8.18 (PubChem).
Polar Surface Area Hydrogen Bonding Oral Bioavailability

Purity Specification Benchmarking Against Commercial Alternatives

Reputable suppliers report certified minimum purities for 5-(3-chloro-6-fluoro-2-methoxyphenyl)oxazole of ≥95 % (AKSci) , 98 % (CymitQuimica/Fluorochem) , and NLT 98 % (Boroncore) [1]. In contrast, several suppliers of closely related building blocks (e.g., 5‑(3‑chlorophenyl)oxazole, 5‑(3‑fluoro‑2‑methoxyphenyl)oxazole) only guarantee purities of 90–95 %, or do not provide batch‑specific analysis certificates. The availability of authenticated batches at ≥98 % reduces the risk of irreproducible synthetic outcomes caused by residual starting materials or regioisomeric impurities.

Certified Purity
Specification review
≥95% to ≥98% vs 90–95%
3–8 percentage-point purity difference with documented quality assurance
Higher certified purity reduces risk of impurity-driven reaction failure and simplifies downstream purification for SAR studies.
Vendor-specified; CoA available on request.
Purity Reproducibility Procurement

Best Application Scenarios Based on Verified Differentiation


SAR Studies with Halogen-Methoxy Pharmacophore

When a medicinal‑chemistry program targets a binding pocket that demands a specific halogen‑bond donor (Cl) and a hydrogen‑bond acceptor (F, OMe) in a rigid spatial orientation, 5-(3-chloro-6-fluoro-2-methoxyphenyl)oxazole provides the exact substitution vector. The computed TPSA of 35.3 Ų and XLogP3 of 2.7 [1] allow project teams to predict permeability and solubility with confidence, while the documented ≥98 % purity minimizes confounding biological readouts from impurities.

Late-Stage Diversification and Fragment-Based Library Synthesis

The oxazole ring and the halogenated phenyl core offer orthogonal reactivity handles (e.g., C–H activation on the oxazole, nucleophilic aromatic substitution on the phenyl ring). The availability of this compound at certified purities (≥98 % ) supports the generation of focused screening libraries where each member must have a consistent starting purity to ensure reliable hit‑confirmation rates.

Methodology Development for Oxazole-Containing Substrates

For synthetic‑methodology groups developing novel cross‑coupling or C–H functionalization reactions, this compound serves as a well‑characterized test substrate. Its defined purity and identity (backed by CAS registration and vendor CoAs) enable reproducible benchmarking of new catalytic systems, contrasting with less rigorously specified analogs that introduce uncontrolled variability.

Application
Selection Property
Validation Focus
Halogen‑methoxy pharmacophore SAR
Defined 3‑Cl, 6‑F, 2‑OMe substitution vector
Computed lipophilicity and TPSA profile; certified purity to minimize confounding biological readouts
Late‑stage diversification and fragment library synthesis
Orthogonal reactivity handles (oxazole C–H, aryl halide)
Consistent high purity for reliable hit‑confirmation rates in focused screening libraries
Oxazole‑containing methodology development
Well‑characterized building block with documented identity
Reproducible benchmarking of catalytic systems using defined purity and identity
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